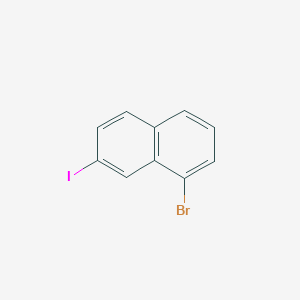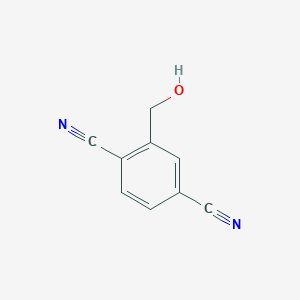
2-(Hydroxymethyl)terephthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)terephthalonitrile is an organic compound that features a hydroxymethyl group attached to a terephthalonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)terephthalonitrile typically involves the reaction of terephthalonitrile with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the nitrile group, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving the use of specific catalysts such as Ca(OH)2/Al2O3. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hydroxymethyl)terephthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Formation of terephthalamine derivatives.
Substitution: Formation of various substituted terephthalonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)terephthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)terephthalonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Terephthalonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)benzonitrile: Similar structure but with a different substitution pattern on the benzene ring.
2-(Hydroxymethyl)isophthalonitrile: Isomeric compound with different positioning of the nitrile groups.
Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H6N2O |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
2-(hydroxymethyl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,12H,6H2 |
InChI-Schlüssel |
LMHCAUKYUZNQFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
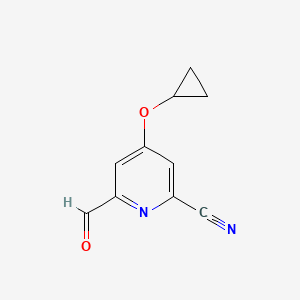
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
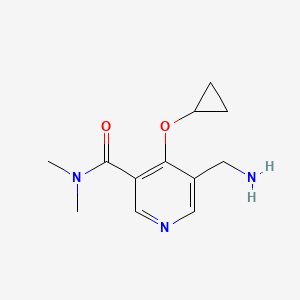

![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)
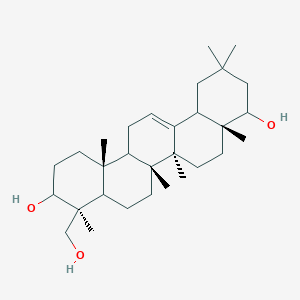
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
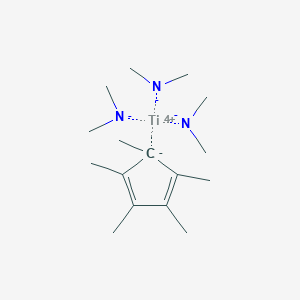
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
